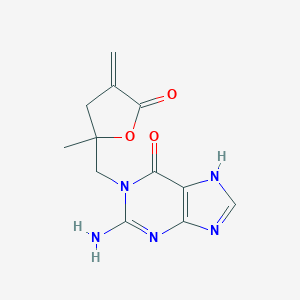
Guanine derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a complex organic compound with the molecular formula C12H13N5O3. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring fused with a guanine moiety.
Métodos De Preparación
The synthesis of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Guanine Moiety: The final step involves the coupling of the tetrahydrofuran derivative with guanine.
Análisis De Reacciones Químicas
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methylene group, converting it to a carbonyl group.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which reduce the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group results in the formation of a ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
Nanotechnology
Self-Assembly and Supramolecular Chemistry
Guanine and its derivatives are capable of forming self-assembled structures such as G-quartets and G-ribbons. These structures are stabilized by hydrogen bonds, allowing for programmable supramolecular architectures. Recent advancements have enabled the tuning of guanine derivatives for different environments (aqueous or organic) and responsiveness to external stimuli (pH, temperature) .
Table 1: Properties of Guanine Derivatives in Nanotechnology
| Property | Description |
|---|---|
| Self-Assembly | Formation of G-quartets and G-ribbons through hydrogen bonding |
| Environmental Responsiveness | Can be engineered to respond to pH, ionic strength, and temperature |
| Applications | Used in drug delivery systems, biosensors, and nanocarriers |
Medicinal Chemistry
MGMT Inhibition
A significant application of guanine derivatives is their role as inhibitors of O^6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme implicated in cancer resistance to alkylating agents. A study utilizing three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling identified key structural features that enhance the inhibitory activity of guanine derivatives against MGMT .
Table 2: Guanine Derivatives as MGMT Inhibitors
| Compound Type | Structural Features | Activity Level |
|---|---|---|
| Monomeric Guanines | Enhanced hydrogen bonding capabilities | High |
| Functionalized Derivatives | Alkyl chain modifications | Variable |
| Synthetic Analogues | Tailored for specific binding sites | Optimized for potency |
Materials Science
Functionalization for Drug Delivery
Guanine derivatives have been functionalized with hydrophobic chains to enhance their incorporation into lipid bilayers, facilitating drug delivery applications. These modifications allow for better anchoring within biological membranes, improving the stability and efficacy of therapeutic agents .
Table 3: Functionalized Guanine Derivatives for Drug Delivery
| Derivative Type | Functional Group | Application Area |
|---|---|---|
| C10-Alkyl Chain | Hydrophobic anchor | Drug delivery systems |
| N9-Functionalized | Various attachment chemistries | Diagnostics and therapeutics |
Case Studies
Case Study 1: G-Quartet Nanotubes
Recent research demonstrated the formation of micrometer-long nanotubes using synthetic guanine quartets. This study highlighted the potential for creating nanoscale materials with specific functionalities, paving the way for applications in nanomedicine and materials engineering .
Case Study 2: Anticancer Activity
In another study focusing on guanine derivatives as MGMT inhibitors, researchers synthesized a series of compounds that exhibited potent anticancer activity by disrupting DNA repair mechanisms in cancer cells. This approach holds promise for overcoming drug resistance in chemotherapy .
Mecanismo De Acción
The mechanism by which 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine exerts its effects is primarily through its interaction with nucleic acids. The compound can intercalate between DNA bases, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets and pathways involved in these processes are still under investigation .
Comparación Con Compuestos Similares
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine can be compared to other nucleoside analogs, such as:
Acyclovir: A well-known antiviral agent that also targets DNA replication. Unlike 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, acyclovir lacks the tetrahydrofuran ring.
Ganciclovir: Another antiviral compound with a similar mechanism of action. Ganciclovir has a different sugar moiety compared to the tetrahydrofuran ring in 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine.
Ribavirin: An antiviral drug that inhibits RNA synthesis.
The uniqueness of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine lies in its tetrahydrofuran ring, which imparts specific chemical and biological properties not found in other nucleoside analogs.
Propiedades
Número CAS |
105970-04-5 |
|---|---|
Fórmula molecular |
C12H13N5O3 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |
InChI |
InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |
Clave InChI |
WJSVJNDMOQTICG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
SMILES canónico |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
Sinónimos |
1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















